![molecular formula C14H14N4OS B14178078 N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide CAS No. 918648-76-7](/img/structure/B14178078.png)
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide typically involves the reaction of 2-ethylimidazo[2,1-b][1,3,4]thiadiazole with phenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the acetamide derivative. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide can be compared with other similar compounds, such as:
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound also exhibits significant anticancer activity and shares a similar imidazo[2,1-b][1,3,4]thiadiazole scaffold.
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Known for its pharmacological activities, including anticancer and antibacterial properties.
1-((6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine: This compound is synthesized using an ionic liquid and has shown potential in various biological assays.
This compound stands out due to its unique ethyl substitution, which may contribute to its distinct pharmacological profile and enhanced biological activity.
Properties
CAS No. |
918648-76-7 |
|---|---|
Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H14N4OS/c1-3-11-17-18-13(15-9(2)19)12(16-14(18)20-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,19) |
InChI Key |
SKZYRVYHTHORIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


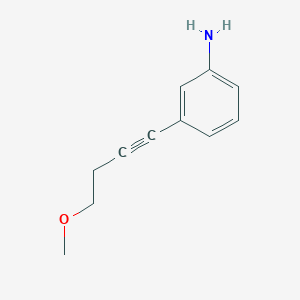
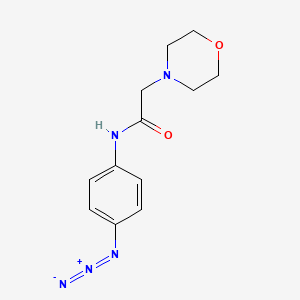
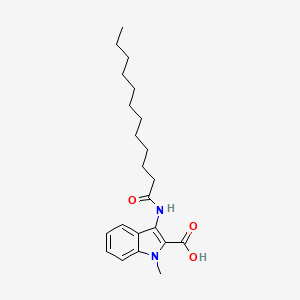
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)

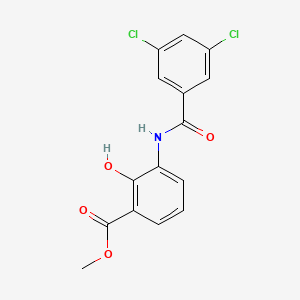
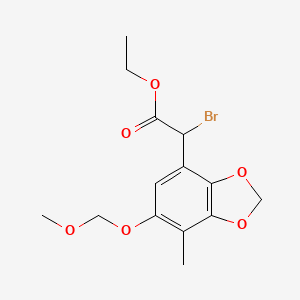

![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)


![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)

